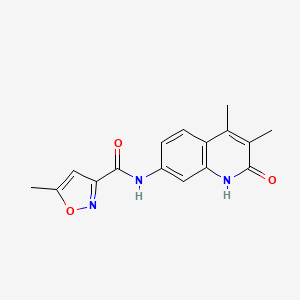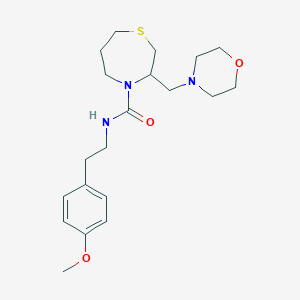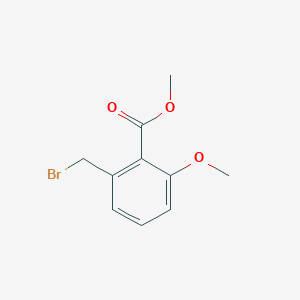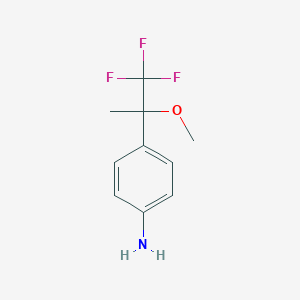![molecular formula C24H25ClN4O3S B2596079 1-(4-Chlorbenzolsulfonyl)-N-{2-Phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidin-4-carboxamid CAS No. 1209212-03-2](/img/structure/B2596079.png)
1-(4-Chlorbenzolsulfonyl)-N-{2-Phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a chlorobenzenesulfonyl group
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In biology, it is used to study cellular processes and pathways, providing insights into disease mechanisms and potential treatments. In the industrial sector, it serves as a precursor for the synthesis of more complex molecules and materials, contributing to advancements in materials science and engineering.
Wirkmechanismus
Target of Action
The primary targets of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of the Mitogen-activated protein kinases by 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide affects various biochemical pathways. These include pathways involved in cell growth and differentiation, as well as apoptosis . The downstream effects of these disruptions can lead to changes in cell behavior and function.
Result of Action
The molecular and cellular effects of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide’s action include changes in cell growth and differentiation, as well as the induction of apoptosis . These effects result from the compound’s inhibition of its target kinases and the subsequent disruption of the cellular processes they regulate.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the chlorobenzenesulfonyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit interesting biological activities and are used in various research applications
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-18-9-11-20(12-10-18)33(31,32)28-15-13-17(14-16-28)24(30)26-23-21-7-4-8-22(21)27-29(23)19-5-2-1-3-6-19/h1-3,5-6,9-12,17H,4,7-8,13-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSYYUNTLTXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2595997.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)
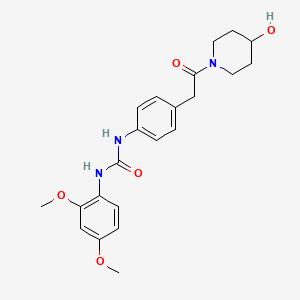

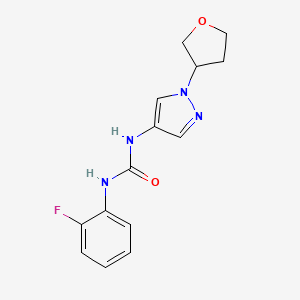
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)
![1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2596008.png)
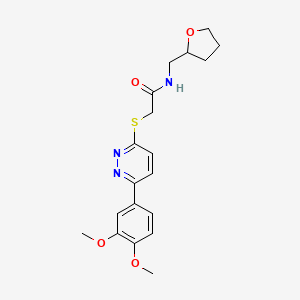
![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2596011.png)
